5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol is an organic compound that features a boronic ester group attached to a pyridine ring
Preparation Methods
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol typically involves the reaction of 2-pyridineethanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by a palladium catalyst and may require the presence of a base to facilitate the formation of the boronic ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol involves its ability to form stable boronic ester bonds. These bonds can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. The compound’s boronic ester group allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a fluorine atom on the pyridine ring, which can influence its reactivity and applications.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: . The uniqueness of this compound lies in its specific combination of the boronic ester group and the pyridine ring, which provides a balance of stability and reactivity suitable for various applications.
Properties
Molecular Formula |
C13H20BNO3 |
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Molecular Weight |
249.12 g/mol |
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(7-8-16)15-9-10/h5-6,9,16H,7-8H2,1-4H3 |
InChI Key |
HWDBNKWSQILIGY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CCO |
Origin of Product |
United States |
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